Gas-Phase Stability Across Isomers
3,5-Dimethylbenzoic acid exhibits the lowest gas-phase standard enthalpy of formation among all six dimethylbenzoic acid isomers at 298.15 K, indicating greater thermodynamic stability in the gas phase [1]. This property affects vapor-phase reaction behavior and purification characteristics during industrial synthesis.
| Evidence Dimension | Standard enthalpy of formation in gas phase, ΔfH°(g) at 298.15 K |
|---|---|
| Target Compound Data | -364.5 ± 1.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,6-isomer: -341.6 ± 1.7; 2,3-isomer: -345.8 ± 1.7; 2,5-isomer: -351.1 ± 1.7; 2,4-isomer: -355.0 ± 1.7; 3,4-isomer: -362.4 ± 1.9 kJ·mol⁻¹ |
| Quantified Difference | 3,5-isomer is 22.9 kJ·mol⁻¹ more stable (more negative) than the least stable 2,6-isomer; 9.5 kJ·mol⁻¹ more stable than the 2,4-isomer |
| Conditions | Combustion calorimetry with Knudsen-effusion vapor pressure determination at 298.15 K |
Why This Matters
The lower gas-phase enthalpy of formation for the 3,5-isomer translates to distinct thermal behavior during high-temperature processing (e.g., vapor-phase reactions, sublimation purification) and contributes to its preferential selection in industrial processes requiring thermal stability or predictable vapor pressure profiles.
- [1] Colomina M, Jimenez P, Roux MV, Turrion C. Thermochemical properties of benzoic acid derivatives XI. Vapour pressures and enthalpies of sublimation and formation of the six dimethylbenzoic acids. The Journal of Chemical Thermodynamics, 1984, 16(12): 1121-1127. doi:10.1016/0021-9614(84)90183-6 View Source
